molecular formula C13H19N3O2 B6352428 1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane CAS No. 1153484-33-3

1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane

Cat. No.: B6352428
CAS No.: 1153484-33-3
M. Wt: 249.31 g/mol
InChI Key: QVWRTKSALBQMRO-UHFFFAOYSA-N
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Description

1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane is a nitrogen-containing heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a 2-(4-nitrophenyl)ethyl group. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic properties and reactivity.

Properties

IUPAC Name

1-[2-(4-nitrophenyl)ethyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c17-16(18)13-4-2-12(3-5-13)6-10-15-9-1-7-14-8-11-15/h2-5,14H,1,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWRTKSALBQMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) offer efficient pathways to assemble complex heterocycles in a single step. A representative method involves the condensation of 4-nitrobenzaldehyde , ethylenediamine derivatives , and carbonyl precursors under acidic conditions . For instance, in a protocol adapted from benzodiazepine synthesis , combining 4-nitrobenzaldehyde (1.0 mmol), 1,4-diaminobutane (1.0 mmol), and ethyl propiolate (2.5 mmol) in ethanol with acetic acid (0.1 mL) at reflux for 2 hours yielded a diazepane analog in 81% yield after purification . The reaction proceeds via imine formation, followed by Michael addition and cyclization (Figure 1).

Key Conditions :

  • Solvent: Ethanol

  • Catalyst: Acetic acid (10 mol%)

  • Temperature: Reflux (78°C)

  • Yield: 81%

This method benefits from operational simplicity and avoids intermediate isolation, though stereochemical control remains challenging.

Cyclization of Linear Diamine Precursors

Cyclization strategies leverage linear precursors containing pre-installed nitroaryl groups. A reported approach for pyrazolo-diazepines can be adapted by reacting 4-amino-5-(2-(4-nitrophenyl)ethylamino)-3-phenyl-1H-pyrazole with diketones (e.g., acetylacetone) in refluxing ethanol with glacial acetic acid (3 mL) . The reaction forms the diazepane ring via intramolecular nucleophilic attack, followed by dehydration.

Typical Procedure :

  • Combine equimolar quantities of the linear diamine and diketone in ethanol.

  • Add glacial acetic acid (15% v/v).

  • Reflux for 3.5–6 hours .

  • Purify via silica gel chromatography (ethyl acetate/hexane).

While yields for analogous compounds range from 23% to 90% , steric hindrance from the 4-nitrophenethyl group may necessitate extended reaction times.

Palladium-Catalyzed N-Alkylation

Palladium-catalyzed cross-coupling reactions enable selective N-alkylation of diazepane intermediates. A method inspired by α-arylation protocols involves treating 1,4-diazepane with 2-(4-nitrophenyl)ethyl bromide in the presence of Pd(t-Bu3P)₂ (2 mol%), XPhos ligand (4 mol%), and Cs₂CO₃ in refluxing 1,4-dioxane (101°C) . This approach achieves >95% conversion within 30 minutes, as monitored by LC/MS .

Optimized Parameters :

  • Catalyst: Pd(t-Bu3P)₂/XPhos

  • Base: Cs₂CO₃

  • Solvent: 1,4-Dioxane

  • Temperature: 101°C

This method excels in efficiency but requires rigorous exclusion of moisture and oxygen.

Reductive Amination

Reductive amination offers a mild route to introduce the 4-nitrophenethyl group. Reacting 1,4-diazepane with 4-nitrophenylacetaldehyde in methanol using NaBH₃CN (1.2 equiv) at room temperature for 12 hours affords the target compound after column chromatography .

Critical Considerations :

  • pH Control: Maintain slightly acidic conditions (pH 4–5) using HCl .

  • Purification: Extract with dichloromethane and wash with Na₂CO₃ .

Yields for analogous N-alkylations range from 60% to 75%, depending on the aldehyde’s electrophilicity .

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantage Limitation
Multi-Component 81%2 hOne-pot synthesisStereochemical variability
Cyclization 23–90%3.5–6 hHigh functional group toleranceLaborious precursor synthesis
Palladium Catalysis >95%0.5 hRapid kineticsSensitivity to reaction conditions
Reductive Amination 60–75%12 hMild conditionsModerate yields

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1,4-diazepane derivatives, highlighting structural variations, synthetic yields, and functional properties:

Compound Name Substituent Synthetic Yield Key Properties/Applications Reference
1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane 2-(4-Nitrophenyl)ethyl Not reported Presumed electron-withdrawing effects from nitro group; potential use in receptor modulation. Inferred
1-(2-(Trifluoromethyl)phenyl)-1,4-diazepane 2-(Trifluoromethyl)phenyl 61% High binding affinity for D3 dopamine receptors; MS (M+H⁺): 246.10
1-(Pyridin-3-yl)-1,4-diazepane (NS3531) Pyridin-3-yl Reported previously nAChR agonist; co-crystallized with Ls-AChBP to study steric effects of R1 substituents.
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-(3-Chlorophenyl)-1H-pyrazol-4-yl Not reported Selective 5-HT7R antagonist; reduced self-grooming in Shank3 transgenic mice.
1-(Naphthalen-1-yl)-1,4-diazepane Naphthalen-1-yl 62% Intermediate in D3 receptor ligand synthesis; MS (M+H⁺): 215.15
1-[(4-Nitrophenyl)methyl]-1,4-diazepane 4-Nitrophenylmethyl Commercially available (CymitQuimica) Supplier-listed compound; potential biochemical tool.

Structural and Electronic Effects

  • Electron-Withdrawing Groups : The nitro group in this compound enhances electrophilicity and may stabilize charge-transfer interactions in receptor binding, analogous to the trifluoromethyl group in 1-(2-(trifluoromethyl)phenyl)-1,4-diazepane .
  • Steric Bulk : Pyridinyl and naphthyl substituents (e.g., NS3531 and 1-(naphthalen-1-yl)-1,4-diazepane) increase steric bulk, affecting binding pocket compatibility in nAChRs and dopamine receptors .

Pharmacological Profiles

  • Receptor Selectivity :
    • The 3-chlorophenyl-pyrazole analog exhibits >100-fold selectivity for 5-HT7R over other serotonin receptors, attributed to its rigid bicyclic substituent .
    • Trifluoromethyl-substituted analogs show high D3 receptor affinity (Ki < 10 nM), while nitro-substituted derivatives may prioritize interactions with nitroreductases or redox-sensitive targets .
  • Agonist vs. Antagonist Activity : Pyridinyl-1,4-diazepanes (e.g., NS3531) act as nAChR agonists, whereas bulkier substituents (e.g., phenyl in NS3570) reduce efficacy due to steric hindrance .

Antimalarial and Antimicrobial Activity

  • Chlorophenyl and benzhydryl derivatives (e.g., 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane) demonstrate moderate antimalarial activity, though less potent than artemisinin analogs .

Central Nervous System (CNS) Targets

  • Dopamine D3 Receptors : Trifluoromethyl-substituted 1,4-diazepanes are prioritized for their metabolic stability and selectivity over D2 receptors .
  • Serotonin 5-HT7R: The 3-chlorophenyl-pyrazole analog is a lead candidate for autism spectrum disorder (ASD) due to its behavioral normalization in murine models .

Nicotinic Acetylcholine Receptors

  • Pyridinyl-1,4-diazepanes (e.g., NS3531) stabilize agonist-bound conformations of nAChRs, validated via X-ray crystallography .

Biological Activity

1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a diazepane ring, which is known for its versatility in drug design, and a nitrophenyl substituent that may enhance its biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

  • Bioreduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
  • Enzyme Interaction : The diazepane ring may modulate the activity of enzymes and receptors, potentially influencing metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. This has been evaluated through various assays where the compound was tested against different bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)5.2
MCF-7 (breast cancer)3.8
A549 (lung cancer)7.0

The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate these pathways .

Case Studies

Several studies have focused on the biological activity of diazepane derivatives similar to this compound:

  • Study on Factor Xa Inhibition : A series of diazepane derivatives were synthesized and evaluated for their ability to inhibit Factor Xa, a key enzyme in the coagulation cascade. One derivative showed an IC50 value of 6.8 nM, indicating potent activity .
  • Antiviral Activity : Another investigation into related compounds found that modifications in the diazepane structure could enhance antiviral properties against respiratory viruses. These findings highlight the potential for structural optimization in developing effective antiviral agents .

Q & A

Q. What are the primary synthetic routes for 1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via cyclization of 1,2-diamine derivatives under controlled conditions (e.g., catalyst use, temperature modulation) . Optimization strategies include:
  • Catalyst Screening : Testing transition-metal catalysts (e.g., Pd or Cu-based) to enhance ring-closure efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) may improve reaction kinetics.
  • Yield Monitoring : Use HPLC or LC-MS to track intermediate formation and purity.
  • Table : Comparative yields under varying conditions:
CatalystSolventTemperature (°C)Yield (%)
NoneDCM2532
Pd(OAc)₂DMF8068

Q. How can structural analogs of this compound be systematically compared to identify key pharmacophores?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with modifications to the diazepane ring or nitrophenyl group. Key steps include:
  • Functional Group Variation : Replace the nitro group with amino, methoxy, or halide substituents to assess electronic effects .
  • Ring Size Comparison : Synthesize six-membered (piperidine) or eight-membered analogs to evaluate steric influences .
  • Biological Assays : Test analogs against target receptors (e.g., calcium channels) using patch-clamp electrophysiology or radioligand binding assays .

Advanced Research Questions

Q. What computational strategies are recommended to predict the binding affinity of this compound with neurological receptors?

  • Methodological Answer : Combine molecular docking and molecular dynamics (MD) simulations:
  • Target Selection : Prioritize receptors with known nitrophenyl interactions (e.g., NMDA or GABAₐ receptors) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, focusing on hydrogen bonding with the nitro group.
  • MD Validation : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of predicted binding poses .
  • Data Interpretation : Calculate binding free energies (MM-PBSA/GBSA) and correlate with experimental IC₅₀ values.

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Address variability through:
  • Standardized Assays : Replicate experiments using uniform protocols (e.g., cell lines, buffer conditions) .
  • Metabolite Analysis : Use LC-MS/MS to identify degradation products (e.g., nitro-reduction to amines) that may confound results .
  • Batch Consistency : Verify compound purity (>95% by HPLC) and storage conditions (e.g., inert atmosphere to prevent nitro group degradation) .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Design a stability study with the following phases:
  • pH Variation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via UV-Vis spectroscopy (λ = 300–400 nm for nitro absorbance) .
  • Oxidative Stress : Expose to H₂O₂ or liver microsomes to simulate metabolic pathways .
  • Data Collection : Quantify degradation products using NMR or high-resolution mass spectrometry (HRMS) .
  • Table : Half-life (t₁/₂) under different conditions:
Conditiont₁/₂ (hours)Major Degradant
pH 7.4, 37°C48None detected
pH 2.0, 37°C12Amine derivative

Methodological Frameworks

Q. How can theoretical frameworks guide the integration of computational and experimental data for this compound?

  • Methodological Answer : Apply the following principles:
  • Conceptual Linking : Use density functional theory (DFT) to predict electron distribution in the nitro group, informing experimental design for redox studies .
  • Iterative Refinement : Compare computational binding poses with crystallographic data (if available) to refine force field parameters .
  • Cross-Validation : Validate MD simulations with experimental thermodynamic data (e.g., isothermal titration calorimetry) .

Data Contradiction Analysis

Q. What methodologies mitigate discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Implement a reproducibility protocol:
  • Reagent Purity : Source starting materials (e.g., 4-nitrobenzyl chloride) from ≥98% purity suppliers .
  • Inert Conditions : Conduct reactions under nitrogen/argon to prevent nitro group reduction .
  • Independent Replication : Collaborate with external labs to verify yields using shared SOPs .

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